Gadolinium-Dotrope is classified under coordination compounds, specifically as a gadolinium complex. It falls within the category of contrast agents used in medical imaging, particularly MRI. The compound is synthesized through various chemical methods that facilitate the binding of gadolinium ions to the Dotrope ligand, resulting in a stable and effective imaging agent.
The synthesis of Gadolinium-Dotrope typically involves several key steps:
The synthesis can be monitored using techniques such as mass spectrometry and relaxivity measurements to assess the effectiveness of the contrast agent in MRI applications. The final product is typically characterized by its molecular weight and relaxivity properties, which are critical for its performance as an MRI contrast agent.
The molecular structure of Gadolinium-Dotrope consists of a central gadolinium ion coordinated by the Dotrope ligand. The structure can be visualized using computational chemistry software, which allows for modeling and optimization of the three-dimensional conformation.
Gadolinium-Dotrope undergoes several chemical reactions during its synthesis and application:
The stability of Gadolinium-Dotrope in physiological conditions is crucial for its application in MRI. Studies often utilize spectroscopic methods to monitor these reactions and assess stability over time.
The mechanism of action for Gadolinium-Dotrope as an MRI contrast agent involves its paramagnetic properties. When subjected to a magnetic field during MRI scanning:
Quantitative studies have shown that modifications in the Dotrope structure can significantly affect relaxivity values, thereby influencing imaging quality and specificity .
Relevant data from studies indicate that Gadolinium-Dotrope maintains stability over extended periods when stored properly .
Gadolinium-Dotrope is primarily used in:
Gd-Dotrp, scientifically termed gadoterate meglumine and marketed as Dotarem® or Clariscan®, is a gadolinium-based contrast agent (GBCA) with the chemical formula C₁₆H₂₅GdN₄O₈ and a molecular weight of 558.65 g/mol. Its core structure consists of a gadolinium(III) ion (Gd³⁺) chelated within a macrocyclic ligand, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This cage-like ligand coordinates the Gd³⁺ ion via four nitrogen atoms and four carboxylate oxygen atoms, forming an octadentate complex with exceptional kinetic stability [6] [9]. The meglumine counterion (N-methylglucamine) ensures high water solubility. The complex carries a net anionic charge (-1), contributing to its high thermodynamic stability constant (log K = 19.3) [6].
Table 1: Key Physicochemical Properties of Gd-Dotrp
Property | Value | Significance |
---|---|---|
Molecular Weight | 558.65 g/mol | Determines osmolality & viscosity |
Net Charge | -1 | Influences biochemical interactions |
Gd³⁺ Coordination Number | 8 (4N + 4O from DOTA) | Ensures high kinetic inertness |
Relaxivity (1.5T, 37°C) | ~3.5 L/(mmol·s) | Governs T1-shortening efficiency in MRI |
Stability Constant (log K) | 19.3 | Minimizes Gd³⁺ dissociation risk |
The evolution of GBCAs began with the seminal discovery in the 1980s that paramagnetic Gd³⁺ significantly shortens the T1 relaxation time of water protons. The first clinical GBCA, gadopentetate dimeglumine (Gd-DTPA, Magnevist®), a linear agent, received FDA approval in 1988 [2] [4]. While effective, linear agents exhibited suboptimal thermodynamic stability, prompting research into macrocyclic alternatives. Gd-Dotrp emerged from this effort, leveraging the preorganized cavity of the DOTA macrocycle to encapsulate Gd³⁺ more securely than linear chelators like DTPA [6].
Gd-Dotrp (as Dotarem®) entered clinical use in Europe in 1989, becoming the first macrocyclic GBCA commercially available. Its U.S. approval followed in 2013, making it the seventh GBCA approved for CNS imaging [6]. This development marked a pivotal shift toward agents designed for enhanced safety through superior complex stability. By 2019, generic versions (e.g., Clariscan®) further broadened accessibility [6].
Table 2: Milestones in Macrocyclic GBCA Development
Year | Event | Significance |
---|---|---|
1984 | First human injection of Gd-DTPA (linear GBCA) | Proof-of-concept for GBCA safety & efficacy |
1988 | FDA approval of Gd-DTPA (Magnevist®) | First commercial GBCA launch |
1989 | European launch of Gd-Dotrp (Dotarem®) | First macrocyclic GBCA in clinical use |
2013 | FDA approval of Gd-Dotrp for CNS imaging | Validation of macrocyclic stability in stringent market |
2019 | Introduction of generic Gd-Dotrp (Clariscan®) | Increased cost-effectiveness & accessibility |
Gd-Dotrp serves as a cornerstone for contrast-enhanced magnetic resonance imaging (CE-MRI) across multiple anatomical domains due to its predictable biodistribution and safety profile. As an extracellular fluid agent, it rapidly diffuses from the intravascular space into the interstitial compartment after intravenous administration, except in tissues with intact barriers (e.g., the normal blood-brain barrier) [3] [6]. Its primary mechanism involves T1 shortening, resulting in signal hyperintensity on T1-weighted images, which enhances the visibility of pathology. Key clinical applications include:
Emerging research explores its potential in quantitative pharmacokinetic modeling (e.g., measuring Ktrans in tumors) and as a platform for multi-modality agents by integrating targeting moieties or other imaging labels (e.g., radioactive isotopes) [7]. Approximately 30 million CE-MRI procedures are performed globally each year, with Gd-Dotrp representing a significant portion, particularly where macrocyclic stability is prioritized [2] [4].
Table 3: Diagnostic Applications of Gd-Dotrp in Clinical MRI
Clinical Domain | Primary Utility | Mechanism of Enhancement |
---|---|---|
Neuro-oncology | Delineation of tumor boundaries, necrosis, & grading | BBB disruption, angiogenesis |
Multiple Sclerosis | Detection of active demyelinating plaques | BBB disruption in acute inflammation |
Breast Cancer | Lesion detection, size assessment, & multifocality evaluation | Tumor neovascularity & permeability |
MR Angiography (MRA) | Visualization of arterial/venous stenosis, aneurysms, or malformations | Intravascular T1 shortening during first-pass |
Abdominal Imaging | Characterization of liver metastases, hepatocellular carcinoma, & pancreatic lesions | Differential vascularity in lesion vs. parenchyma |
Gd-Dotrp exemplifies the evolution toward thermodynamically and kinetically optimized contrast agents, balancing diagnostic efficacy with reduced long-term retention risks compared to linear agents [3] [6] [9]. Its continued use underscores the importance of molecular design in advancing diagnostic precision.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7